4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Description
Propriétés
IUPAC Name |
4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)7-16-6-9(5-15-16)8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMAMHAGMKHSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Experimental Validation of 4-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)piperidine in Drug Discovery
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that must perfectly balance target affinity with pharmacokinetic developability. The building block 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine represents a masterclass in rational structural design. By combining a basic amine for target engagement, a rigid heteroaromatic spacer, and a metabolically robust lipophilic tail, this scaffold is highly prized in the development of kinase and GPCR inhibitors.
This technical guide deconstructs the physicochemical properties of this compound and provides field-proven, self-validating protocols for its characterization.
Structural Decomposition & Physicochemical Profiling
Understanding the utility of this building block requires analyzing its three distinct structural modules. Each moiety is selected to solve specific medicinal chemistry challenges:
-
The Piperidine Ring (The Pharmacophore Handle): The secondary amine of the piperidine ring is highly basic. At a physiological pH of 7.4, it exists predominantly in its protonated state. This enables critical salt-bridge and hydrogen-bonding interactions with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets.
-
The Pyrazole Core (The Rigid Vector): The pyrazole ring acts as a bioisostere for a phenyl ring. It provides a rigid, linear vector (from C4 to N1) to orient the piperidine and trifluoroethyl groups. Unlike a highly lipophilic phenyl ring, the pyrazole introduces nitrogen atoms that act as hydrogen bond acceptors, increasing the topological polar surface area (tPSA) to maintain aqueous solubility.
-
The 2,2,2-Trifluoroethyl Group (The Metabolic Shield): The strategic incorporation of fluorine is a foundational tactic in modern drug design[1]. The highly electronegative –CF₃ group exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density of the adjacent pyrazole system, but more importantly, the immense strength of the C–F bond (approx. 105 kcal/mol) provides exceptional metabolic stability[2].
Quantitative Data Summary
The calculated and empirical baseline properties of this scaffold dictate its behavior in subsequent assays.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₀H₁₄F₃N₃ | Standard low-molecular-weight building block[3]. |
| Molecular Weight | 233.24 g/mol | Highly ligand-efficient; leaves ample room for elaboration. |
| Calculated LogP (cLogP) | ~1.8 | Optimal lipophilicity for membrane permeability without driving non-specific binding. |
| pKa (Piperidine NH) | ~9.5 | Ensures >99% protonation at physiological pH (7.4). |
| Topological PSA (tPSA) | 42.8 Ų | Excellent for oral bioavailability; well below the 140 Ų limit. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski’s Rule of 5. |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski’s Rule of 5. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
Metabolic Stability: The Causality of the CF₃ Group
A common failure point for N-alkylated heterocycles is rapid clearance via Cytochrome P450 (CYP450) mediated N-dealkylation. CYP enzymes typically oxidize N-alkyl groups via hydrogen atom abstraction at the alpha-carbon, forming an unstable carbinolamine intermediate that collapses to release the dealkylated amine.
The Causality of Resistance: By replacing a standard ethyl group with a 2,2,2-trifluoroethyl group, we engineer a self-validating metabolic shield. The strong electron-withdrawing nature of the CF₃ group destabilizes any incipient radical or positive charge at the adjacent CH₂ group during the transition state. Furthermore, the steric bulk of the fluorine atoms physically shields the alpha-carbon from the CYP450 heme-oxo reactive center.
Diagram 1: Comparative metabolic pathways of N-ethyl vs. N-trifluoroethyl pyrazole derivatives.
Experimental Workflows (Self-Validating Protocols)
To rigorously characterize this building block, we employ self-validating assay systems. Every step in these protocols is designed to internally control for artifacts.
Protocol 1: Potentiometric Determination of pKa and LogD (pH 7.4)
Because the neutral free-base form of the piperidine may precipitate in purely aqueous media, a co-solvent extrapolation method is required.
-
Sample Preparation: Prepare a 10 mM stock of the compound in DMSO.
-
Co-Solvent Titration: Using an automated titrator (e.g., Sirius T3), titrate the sample from pH 2.0 to 12.0 using 0.15 M KOH in three varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH).
-
Data Extrapolation (Causality Step): Extrapolate the apparent pKa values (psKa) to 0% co-solvent using the Yasuda-Shedlovsky equation. Why? This mathematical validation ensures that the reported aqueous pKa is an intrinsic property, unaffected by the dielectric suppression of the organic solvent.
-
Partitioning: Introduce octanol to the vessel and perform a dual-phase titration. The shift in the titration curve dictates the LogP, and LogD at pH 7.4 is calculated using the Henderson-Hasselbalch relationship.
Protocol 2: In Vitro Microsomal Stability Assay (HLMs)
To empirically validate the metabolic resistance conferred by the trifluoroethyl group, a human liver microsome (HLM) stability assay is employed[4].
-
Incubation Setup: Combine the compound (1 µM final concentration) with HLMs (0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 activity).
-
Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.
-
Quenching (Self-Validation Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS, e.g., tolbutamide). Why? The cold organic solvent instantly denatures the microsomal proteins, halting metabolism, while the IS normalizes any volumetric or ionization variances during subsequent MS analysis[5].
-
Analysis: Centrifuge the quenched samples at 15,000 rpm for 5 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[6].
Diagram 2: Step-by-step workflow for the In Vitro Microsomal Stability Assay.
Synthesis & Derivatization Strategy
The utility of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine lies in its readiness for late-stage functionalization. The secondary amine of the piperidine ring serves as an ideal nucleophile for:
-
Buchwald-Hartwig Cross-Couplings: To attach complex heteroaryl headgroups.
-
Reductive Aminations: To install flexible alkyl or benzyl linkers.
-
Amide Couplings: To generate urea or amide-based target binders.
Because the trifluoroethyl-pyrazole motif is chemically inert under standard basic, acidic, and transition-metal-catalyzed conditions, chemists can aggressively derivatize the piperidine nitrogen without risking degradation of the scaffold's core.
References
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[3] Fisher Scientific. 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine, 98% (Chemical Properties Reference). URL:[Link]
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[1] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chemical Society Reviews 37(2):320-330. (2008). URL:[Link]
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[2] Dove Medical Press. Recent advances in green fluorine chemistry. (2015). URL:[Link]
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[4] Bio-protocol. 2.3.6. ADME Assays - Microsomal Stability. URL: [Link]
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[5] Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. URL:[Link]
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[6] PubMed Central (PMC). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. URL:[Link]
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An In-Depth Technical Guide to the Binding Affinity of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine scaffold, a heterocyclic motif of increasing interest in medicinal chemistry. We will delve into its potential as a modulator of the Retinoic Acid-Related Orphan Receptor Gamma t (RORγt), a critical regulator of immune responses. This document will explore the structure-activity relationships (SAR), methodologies for determining binding affinity, and the underlying mechanistic principles that guide the development of compounds based on this core structure.
The 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1][2] The piperidine ring, another common motif in pharmaceuticals, provides a three-dimensional framework that can be functionalized to optimize binding to biological targets.[3][4] The combination of these two rings in the 4-(1H-pyrazol-4-yl)piperidine scaffold creates a versatile platform for drug design.
The introduction of a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring is a key modification. The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and can modulate the electronic properties of the pyrazole ring, potentially influencing its binding interactions.[5] This strategic fluorination suggests a deliberate design choice to optimize the pharmacokinetic and pharmacodynamic properties of the scaffold. A structurally related compound, 5-{4-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]morpholin-3-yl}-2,3-dihydro-1H-pyrazol-3-one, highlights the synthetic feasibility and interest in this particular chemical space.[6]
RORγt: The Putative Biological Target
The structural features of the 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine scaffold bear a resemblance to known modulators of the Retinoic Acid-Related Orphan Receptor Gamma t (RORγt). RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[7][8] Th17 cells are crucial for immune responses against certain pathogens but are also implicated in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, due to their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[9][10]
The RORγt Signaling Pathway
RORγt promotes the transcription of genes essential for the Th17 lineage.[7] Small molecule modulators can either enhance (agonists) or suppress (inverse agonists or antagonists) the transcriptional activity of RORγt. Inverse agonists are of particular therapeutic interest as they can reduce the basal activity of the receptor, thereby dampening the inflammatory response mediated by Th17 cells.[10][11]
Caption: A streamlined workflow for SPR analysis.
Step-by-Step SPR Protocol:
-
Immobilization of RORγt: Covalently attach purified RORγt protein to a sensor chip (e.g., CM5 chip via amine coupling). The choice of immobilization strategy is critical to ensure the protein remains active.
-
Analyte Preparation: Prepare a series of concentrations of the 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine derivative in a suitable running buffer.
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Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in response units (RU) over time to measure the association phase.
-
Dissociation Measurement: Replace the analyte solution with running buffer and monitor the decrease in RU over time to measure the dissociation phase.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Step-by-Step ITC Protocol:
-
Sample Preparation: Prepare solutions of RORγt and the pyrazolylpiperidine scaffold in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.
-
Titration: Place the RORγt solution in the sample cell and the ligand solution in the injection syringe.
-
Data Acquisition: Perform a series of small injections of the ligand into the protein solution while monitoring the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein and fit the data to a binding model to determine the thermodynamic parameters. [12]
Radioligand Binding Assay
Radioligand binding assays are highly sensitive and are considered a gold standard for quantifying receptor-ligand interactions. [3]These assays typically involve the competition between a radiolabeled ligand and the unlabeled test compound for binding to the target receptor.
Step-by-Step Radioligand Competition Binding Assay Protocol:
-
Membrane Preparation: Prepare cell membranes expressing RORγt.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled RORγt ligand, and varying concentrations of the unlabeled 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine derivative.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine scaffold represents a promising starting point for the development of novel modulators of RORγt. Its structural features suggest the potential for high binding affinity and favorable drug-like properties. The strategic application of biophysical and biochemical assays, guided by an understanding of the underlying SAR, will be crucial in optimizing this scaffold into potent and selective therapeutic candidates for the treatment of autoimmune diseases. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to elucidate the detailed SAR and to identify lead compounds with promising in vitro and in vivo activity.
References
- Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associ
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
- Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors. PMC.
- Small molecule inhibitors of RORγt for Th17 regulation in inflamm
- Small molecule inhibitors of RORγt: Targeting Th17 cells and other applic
- Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS.
- Chemical structures of reported RORγt modulators.
- An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease P
- Inhibition of Interleukin-23–Mediated Inflammation with a Novel Small Molecule Inverse Agonist of RORγt. DOI.
- Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 5-{4-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]morpholin-3-yl}-2,3-dihydro-1H-pyrazol-3-one - C15H21F3N4O3 | CSMS06957180883. Chemspace.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. PubMed.
- 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed.
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- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
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- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. PDF.
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Structure Activity Rel
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
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- SAR: Structure Activity Rel
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.
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- Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II. PMC.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
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The Strategic Incorporation of 2,2,2-Trifluoroethyl Pyrazoles in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged" structure, a core component of numerous approved drugs due to its versatile biological activity and synthetic accessibility.[1][2] The strategic functionalization of this scaffold is paramount in fine-tuning its pharmacological profile. Among the various substituents employed, the 2,2,2-trifluoroethyl group has emerged as a critical moiety for enhancing drug-like properties. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and therapeutic applications of 2,2,2-trifluoroethyl pyrazoles, offering field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Trifluoroethylation in Pyrazole-Based Drug Design
The introduction of fluorine-containing groups into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles.[3][4] While the trifluoromethyl (-CF3) group is more commonly utilized, the 2,2,2-trifluoroethyl (-CH2CF3) moiety offers distinct advantages.
The primary rationale for incorporating a 2,2,2-trifluoroethyl group lies in its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] Specifically, the metabolism of 2,2,2-trifluoroethanol (a related compound) is known to be catalyzed by CYP2E1.[5] By introducing this group at a potential metabolic hotspot on the pyrazole scaffold, chemists can block these pathways, leading to a longer drug half-life and improved bioavailability.[6]
Furthermore, the trifluoroethyl group can significantly modulate the physicochemical properties of the parent molecule. It generally increases lipophilicity, which can improve cell membrane permeability and target engagement.[3] However, the electronic effects of the -CH2CF3 group differ from the -CF3 group, offering a nuanced approach to modulating properties like pKa and binding interactions with target proteins.[7]
Synthesis and Characterization of 2,2,2-Trifluoroethyl Pyrazoles
The construction of the 2,2,2-trifluoroethyl pyrazole core is most commonly achieved through the Knorr pyrazole synthesis and related cyclocondensation reactions.[8][9] This versatile method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[8]
Experimental Protocol: Generalized Knorr Synthesis of N-(2,2,2-Trifluoroethyl)pyrazoles
Objective: To synthesize a substituted N-(2,2,2-trifluoroethyl)pyrazole from a 1,3-dicarbonyl compound and 2,2,2-trifluoroethylhydrazine.
Reagents:
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)
-
2,2,2-Trifluoroethylhydrazine (1.1 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid catalyst (optional, e.g., a few drops of glacial acetic acid if not used as the solvent)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Slowly add 2,2,2-trifluoroethylhydrazine to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
If necessary, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2,2,2-trifluoroethyl pyrazole derivative.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
The following diagram illustrates the general workflow for the synthesis and characterization of these compounds.
Caption: Workflow for the synthesis and characterization of 2,2,2-trifluoroethyl pyrazoles.
Physicochemical Properties and Comparative Analysis
The introduction of the 2,2,2-trifluoroethyl group imparts distinct physicochemical properties compared to non-fluorinated or trifluoromethylated analogs. A clear understanding of these differences is crucial for rational drug design.
| Property | Non-Fluorinated Alkyl Pyrazole | Trifluoromethyl Pyrazole | 2,2,2-Trifluoroethyl Pyrazole | Rationale for Change |
| Lipophilicity (cLogP) | Lower | Higher | High | The fluorine atoms increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets.[3] |
| Metabolic Stability | Lower (susceptible to alkyl oxidation) | High (resistant to oxidation) | High | The strong C-F bonds in the trifluoroethyl group block oxidative metabolism by CYP enzymes.[5] |
| pKa of Pyrazole Ring | Baseline | Lowered (more acidic) | Slightly Lowered | The electron-withdrawing nature of the fluoroalkyl group influences the acidity of the pyrazole N-H proton. |
| Dipole Moment | Lower | Higher | High | The highly polarized C-F bonds increase the molecular dipole moment, potentially influencing solubility and receptor interactions. |
Therapeutic Applications and Case Studies
The favorable properties of 2,2,2-trifluoroethyl pyrazoles have led to their investigation in various therapeutic areas, particularly as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors in Oncology
Protein kinases are critical targets in oncology, and the pyrazole scaffold is a common feature in many kinase inhibitors.[10][11] The 2,2,2-trifluoroethyl group can enhance binding to the ATP pocket and improve the overall pharmacokinetic profile of these inhibitors.
Case Study: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in cancer immunotherapy.[12] A series of pyrazine carboxamide pyrazoles were developed as selective HPK1 inhibitors. Within this series, the introduction of a difluoroethyl group (a close analog to the trifluoroethyl group) at the N1 position of the pyrazole led to compound 16a , an in vivo tool compound.[12] This compound demonstrated a favorable pharmacokinetic profile, including low intrinsic clearance in human and rat hepatocytes, and elicited the desired pharmacodynamic response in mice.[12]
The following diagram illustrates the general signaling pathway for T-cell activation and the role of HPK1 inhibition.
Caption: Inhibition of HPK1 by a 2,2,2-trifluoroethyl pyrazole enhances T-cell activation.
GPCR Modulators in CNS Disorders
G protein-coupled receptors are the largest family of cell surface receptors and are major drug targets for a wide range of diseases, including those affecting the central nervous system (CNS).[13][14] The properties imparted by the 2,2,2-trifluoroethyl group, such as increased lipophilicity and metabolic stability, are highly desirable for CNS drug candidates, as they can facilitate crossing the blood-brain barrier. Pyrazole-containing compounds have been explored as allosteric modulators of GPCRs, offering a mechanism for fine-tuning receptor activity.[13][14]
While specific clinical candidates with a 2,2,2-trifluoroethyl pyrazole core targeting GPCRs are less prevalent in publicly available literature, the underlying principles suggest this is a promising area for future research. The ability to modulate GPCR signaling without directly competing with the endogenous ligand is a key advantage of allosteric modulation.
The diagram below shows a generalized mechanism of GPCR allosteric modulation.
Caption: Allosteric modulation of a GPCR by a 2,2,2-trifluoroethyl pyrazole compound.
Future Perspectives and Conclusion
The 2,2,2-trifluoroethyl pyrazole scaffold represents a valuable, yet perhaps underutilized, platform in modern drug discovery. The unique combination of the pyrazole's proven biological activity and the advantageous physicochemical properties conferred by the trifluoroethyl group offers a compelling strategy for developing robust clinical candidates. The successful application in areas like kinase inhibition demonstrates the potential of this chemical motif.
Future research should focus on a more systematic exploration of 2,2,2-trifluoroethyl pyrazoles across a broader range of therapeutic targets. A direct comparison with their trifluoromethyl and non-fluorinated counterparts in preclinical studies will be crucial to fully elucidate the specific benefits of the -CH2CF3 group. As synthetic methodologies continue to advance, the accessibility of these compounds will increase, paving the way for their greater inclusion in drug discovery pipelines. The strategic use of the 2,2,2-trifluoroethyl pyrazole moiety is a testament to the power of rational, fluorine-based drug design in creating the next generation of therapeutics.
References
- Airaksinen, M. M., & Tammisto, T. (1968). Toxic actions of the metabolites of halothane: LD 50 and some metabolic effects of trifluoroethanol and trifluoroacetic acid in mice and guinea pigs. Ann Med Exp Biol Fenn., 46(2), 242–248.
- (1987). Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. Toxicology and Applied Pharmacology, 89(2), 202-210.
- (2021).
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
(n.d.). Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. PubMed. Available at: [Link]
- (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
- (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
-
(n.d.). Knorr pyrazole synthesis. ResearchGate. Available at: [Link]
- (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
- (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
- (n.d.). Knorr pyrrole synthesis. Wikipedia.
- (n.d.). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC.
- (n.d.). Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68).
- (n.d.).
- (n.d.). Fragment-based design of selective GPCR ligands guided by free energy simulations.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- (n.d.).
- (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed.
- (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (2022).
- (2025).
- (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.
- (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
- (2025).
- (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
- (n.d.).
- (n.d.).
- (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC.
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocol for 4-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Executive Summary & Scientific Rationale
The compound 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is a highly versatile, fluorinated heterocyclic building block frequently utilized in modern medicinal chemistry. The incorporation of a 2,2,2-trifluoroethyl group onto the pyrazole core significantly enhances the lipophilicity and metabolic stability of the pharmacophore, making it a privileged structural motif in the development of kinase inhibitors (e.g., HPK1, JAK, and LRRK2 inhibitors)[1].
This application note details a robust, four-step synthetic pipeline designed for high-yield, scalable production. The sequence relies on a foundational N-alkylation, followed by a Suzuki-Miyaura cross-coupling, catalytic olefin hydrogenation, and acidic deprotection. Every step has been optimized for chemoselectivity and includes self-validating analytical checkpoints to ensure protocol trustworthiness.
Synthetic Strategy & Mechanistic Insights
The synthesis is engineered to bypass common kinetic barriers associated with fluorinated alkylations and to prevent premature degradation of intermediates:
-
Electrophilic N-Alkylation : The 2,2,2-trifluoroethyl group is intensely electron-withdrawing. In standard SN2 reactions, the adjacent CF3 group strongly destabilizes the developing partial positive charge in the transition state. Consequently, 2,2,2-trifluoroethyl iodide is notoriously unreactive. To overcome this, our protocol mandates the use of 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) , a highly reactive electrophile that drives the alkylation of 4-bromo-1H-pyrazole to completion[2].
-
Suzuki-Miyaura Cross-Coupling : Coupling the bromopyrazole with a tetrahydropyridine boronic ester requires careful catalyst selection to avoid protodeboronation. We utilize Pd(dppf)Cl2 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the rate-limiting reductive elimination step .
-
Chemoselective Hydrogenation : The reduction of the tetrahydropyridine double bond is achieved using 10% Pd/C. The conditions (1 atm H2 , room temperature) are specifically tuned to reduce the olefin without causing hydrogenolysis of the C−F bonds or reducing the aromatic pyrazole ring.
-
Acidic Boc-Deprotection : The tert-butyl carbamate (Boc) protecting group is cleanly cleaved using Trifluoroacetic Acid (TFA). The acid protonates the carbamate carbonyl, triggering the irreversible elimination of isobutylene gas and carbon dioxide, thermodynamically driving the reaction to completion .
Synthetic Pathway Visualization
Figure 1: Four-step synthetic workflow for 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Procedure:
-
Charge a flame-dried round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Add Cs2CO3 (2.0 equiv) in one portion and stir the suspension at room temperature for 15 minutes to pre-form the pyrazolate anion.
-
Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
Workup: Cool to room temperature, quench with distilled H2O , and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak ( m/z 147.0) disappears, replaced entirely by a distinct doublet at m/z 229.0 / 231.0 (1:1 ratio), confirming the presence of a single bromine isotope pattern[2].
Step 2: Suzuki-Miyaura Cross-Coupling
Procedure:
-
In a Schlenk flask, combine Intermediate 1 (1.0 equiv), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv), and K2CO3 (2.5 equiv).
-
Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.15 M).
-
Sparge the mixture with dry nitrogen gas for 10 minutes to remove dissolved oxygen.
-
Add the catalyst Pd(dppf)Cl2 (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours.
-
Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract the aqueous layer, dry the combined organics, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Self-Validation System: TLC (Hexanes/EtOAc 3:1) should demonstrate complete consumption of the bromopyrazole ( Rf≈0.6 ). LC-MS analysis of the purified fraction must yield a dominant peak at m/z 332.2 [M+H]+ .
Step 3: Catalytic Hydrogenation
Procedure:
-
Dissolve Intermediate 2 (1.0 equiv) in HPLC-grade Methanol (0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv w/w) under a blanket of nitrogen.
-
Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Maintain the reaction under an H2 balloon (1 atm) at room temperature for 16 hours.
-
Workup: Purge the flask with nitrogen. Filter the suspension through a tightly packed Celite pad, washing thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the saturated piperidine intermediate.
-
Self-Validation System: Monitor the reduction via 1H NMR. The reaction is deemed complete and self-validated when the vinylic proton signal (typically a broad singlet around δ 6.0 ppm) is completely absent from the spectrum. LC-MS will show a mass shift to m/z 334.2 [M+H]+ .
Step 4: Boc Deprotection
Procedure:
-
Dissolve Intermediate 3 (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Add Trifluoroacetic Acid (TFA, 10.0 equiv) dropwise at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Concentrate the mixture in vacuo to remove excess TFA and DCM. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of Methanol and pass it through a basic ion-exchange resin cartridge (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO3 followed by extraction with DCM/MeOH (9:1).
-
Self-Validation System: LC-MS analysis of the final isolate must show total loss of the m/z 334.2 peak and the emergence of the highly polar free amine at m/z 234.1 [M+H]+ .
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative metrics and analytical markers required to validate each transformation step:
| Step | Transformation | Expected Yield (%) | Time (h) | Temp (°C) | Target LC-MS ( m/z ) [M+H]+ |
| 1 | N-Alkylation | 85% | 4 | 80 | 229.0 / 231.0 (Br isotope) |
| 2 | Suzuki Coupling | 78% | 12 | 90 | 332.2 |
| 3 | Hydrogenation | 95% | 16 | 25 | 334.2 |
| 4 | Boc Deprotection | 92% | 2 | 25 | 234.1 |
References
- Patent WO2021032148A1: Aminopyrazine compounds as hpk1 inhibitor and the use thereof. Demonstrates the utility and synthesis of pyrazole-piperidine derivatives in medicinal chemistry. Source: Google Patents.
-
Miyaura, N., & Suzuki, A. (1995) : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Source: ACS Publications. URL:[Link]
-
Wuts, P. G. M. (2014) : Greene's Protective Groups in Organic Synthesis. Details the mechanistic rationale for Boc deprotection using TFA. Source: John Wiley & Sons. URL:[Link]
Sources
Application Note: Advanced HPLC Method Development for 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Introduction & Physicochemical Profiling
The compound 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine presents a unique triad of chromatographic challenges due to its distinct structural moieties. Successful High-Performance Liquid Chromatography (HPLC) method development requires a deep understanding of how each functional group interacts with both the mobile and stationary phases:
-
Piperidine Ring (Basic): This secondary amine is strongly basic (pKa ~10). At standard acidic to neutral pH ranges (pH 2–8), the nitrogen is fully protonated. This cationic state is notorious for causing severe peak tailing on traditional silica-based columns due to secondary ion-exchange interactions with residual, deprotonated silanols ( Si−O− ) [1].
-
Pyrazole Ring (Aromatic): A weakly basic, electron-rich aromatic system capable of π−π stacking and hydrogen bonding.
-
2,2,2-Trifluoroethyl Group (Lipophilic/Polarizable): The highly electronegative fluorine atoms create a strong local dipole, altering the molecule's electron density and demanding a stationary phase capable of specific halogen-affinity interactions.
This application note outlines a causality-driven approach to developing a robust, stability-indicating HPLC-UV/MS method, moving beyond traditional C18 limitations by leveraging fluorinated stationary phases and precise pH control.
Stationary Phase Rationale: The Limits of C18
In reversed-phase liquid chromatography (RPLC), traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing basic compounds like our target piperidine derivative, the primary hydrophobic retention is often overshadowed by secondary polar interactions. Even on highly endcapped, ultra-pure "Type B" silica, residual silanols become ionized at pH > 3.0. The electrostatic attraction between the protonated piperidine and these anionic silanols causes the analyte molecules to desorb at different rates, resulting in an asymmetrical, "tailing" peak [2].
The Orthogonal Solution: Pentafluorophenyl (PFP) Phases
To overcome this, a Pentafluorophenyl (PFP) stationary phase is selected. PFP columns provide orthogonal selectivity compared to alkyl phases by offering a multi-modal retention mechanism [3]:
-
Ion-Exchange: PFP phases exhibit inherent cation-exchange properties. Instead of random, parasitic interactions with silanols, the protonated piperidine interacts predictably with the PFP surface, yielding strong retention and sharp peaks at low pH.
-
π−π Interactions: The electron-deficient fluorinated ring of the PFP phase engages in charge-transfer interactions with the electron-rich pyrazole ring.
-
Dipole-Dipole & Halogen Affinity: The trifluoroethyl group of the analyte aligns with the highly polar C-F bonds of the stationary phase, providing enhanced stereoselectivity [4].
Fig 1: Multi-modal retention mechanisms between the analyte and a PFP stationary phase.
Mobile Phase & pH Strategy
The chromatographic behavior of the piperidine moiety is strictly governed by the mobile phase pH. Two distinct strategies can be employed:
-
Low pH Strategy (pH 2.5 - 3.0): Using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). The piperidine is fully ionized. While this causes tailing on C18, it is the ideal state for a PFP column, which utilizes the positive charge for cation-exchange retention [3]. This approach is highly compatible with LC-MS (ESI+) detection.
-
High pH Strategy (pH 10.0): Using 10 mM Ammonium Bicarbonate. The mobile phase pH is pushed near the pKa of the piperidine, neutralizing the molecule. This eliminates silanol-driven ion-exchange entirely, allowing a standard C18 column (must be hybrid-silica, high-pH stable) to retain the molecule purely via hydrophobicity.
Fig 2: Decision tree for pH and stationary phase selection based on analyte ionization.
Experimental Protocols
Protocol A: Preparation of Self-Validating Mobile Phases
Causality Note: Proper buffer preparation is critical. Measuring pH after adding organic modifiers alters the dielectric constant and gives false pH readings, leading to retention time drift.
-
Mobile Phase A (Aqueous): Transfer 1000 mL of LC-MS grade water into a clean reservoir. Add 1.0 mL of MS-grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. Measure apparent pH (should be ~2.7).
-
Mobile Phase B (Organic): Transfer 1000 mL of LC-MS grade Acetonitrile into a reservoir. Add 1.0 mL of Formic Acid. Sonicate for 5 minutes.
-
Diluent: Water:Acetonitrile (80:20, v/v). Matching the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection.
Protocol B: Optimized Gradient Workflow (PFP Column)
System Validation Check: Before injecting samples, run a blank injection (Diluent only). Follow this with a System Suitability Test (SST) injection containing the target analyte and a known related impurity. The system is validated for use only if the USP Resolution ( Rs ) between the analyte and impurity is ≥2.0 , and the USP Tailing Factor ( Tf ) for the piperidine peak is ≤1.2 .
-
Column: Phenomenex Kinetex PFP or Waters XSelect HSS PFP (100 x 4.6 mm, 2.7 µm or 3.5 µm)
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
Detection: UV at 220 nm (optimal for pyrazole π→π∗ transitions) / MS ESI+ ( [M+H]+ )
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic hold (focusing) |
| 7.0 | 10 | 90 | Linear ramp |
| 9.0 | 10 | 90 | High-organic wash |
| 9.1 | 95 | 5 | Return to initial |
| 13.0 | 95 | 5 | Re-equilibration |
Quantitative Data Presentation
The following table summarizes the chromatographic performance of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine across different method development iterations, demonstrating the empirical superiority of the PFP/Low pH approach.
Table 1: Chromatographic Performance Comparison (Method Screening)
| Column Chemistry | Mobile Phase pH | Retention Time ( tR , min) | USP Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Mechanism of Action / Observation |
| Standard C18 | 2.5 (0.1% FA) | 3.45 | 2.15 (Fail) | 4,500 | Severe secondary interactions between protonated piperidine and ionized residual silanols [1]. |
| Hybrid C18 | 10.0 (10mM NH4HCO3 ) | 6.80 | 1.12 (Pass) | 12,500 | Piperidine neutralized; silanol interactions eliminated. Good performance, but incompatible with standard silica. |
| PFP | 2.5 (0.1% FA) | 5.15 | 1.08 (Pass) | 15,200 | Optimal. Cation-exchange, π−π , and dipole interactions yield superior peak symmetry and efficiency [3, 4]. |
References
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL:[Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation URL:[Link]
Application Note: N-Alkylation Strategies for the Synthesis of 2,2,2-Trifluoroethyl Pyrazole Derivatives
Pharmacological Rationale & The Stereoelectronic Dilemma
The incorporation of a 2,2,2-trifluoroethyl (TFE) group onto a pyrazole core is a highly privileged transformation in modern drug discovery. Acting as a robust bioisostere for ethyl or ethoxy groups, the TFE moiety profoundly modulates the physicochemical properties of a drug candidate. The strong electron-withdrawing nature of the trifluoromethyl group reduces the basic pKa of adjacent amines, increases lipophilicity (LogP), and sterically shields the core from cytochrome P450-mediated oxidative metabolism[1]. This structural modification has been critical in optimizing CNS-penetrant compounds, such as PDE10A inhibitors for schizophrenia[2], dual SIK2/SIK3 inhibitors for autoimmune diseases[3], and brain-penetrant CHK1 inhibitors for glioblastoma[4].
The Synthetic Challenge: Direct N-alkylation of pyrazoles with TFE groups is notoriously difficult. The strong inductive ( −I ) effect of the three fluorine atoms severely depletes electron density at the adjacent methylene carbon. This stereoelectronic deactivation dramatically raises the activation energy required for an SN2 transition state, rendering standard alkylating agents like 2,2,2-trifluoroethyl chloride or bromide virtually inert. Consequently, successful N-alkylation requires either extreme thermal forcing with moderate leaving groups (iodides) or the use of "super-leaving groups" (triflates) to kinetically drive the reaction[5].
Caption: Pharmacological impact of the 2,2,2-trifluoroethyl group on pyrazole-based drug candidates.
Experimental Strategies & Reagent Selection
To overcome the activation barrier of the deactivated methylene carbon, two primary strategies are employed in process and medicinal chemistry:
Strategy A: Thermal Forcing via Iodide-Mediated Alkylation
This method utilizes 2,2,2-trifluoroethyl iodide ( CF3CH2I ). Because iodide is only a moderate leaving group against a deactivated electrophile, the reaction requires polar aprotic solvents (like DMF) to maximize the nucleophilicity of the pyrazolide anion, coupled with high temperatures (80–100 °C)[5]. Expert Insight: CF3CH2I has a boiling point of ~55 °C. Conducting this reaction at 80 °C in an open flask or standard reflux setup will result in rapid volatilization of the electrophile. This reaction must be performed in a sealed pressure vessel.
Strategy B: Kinetic Driving via Triflate-Mediated Alkylation
This method utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate ( CF3CH2OTf ). The exceptional leaving group ability of the triflate anion compensates for the electrophilic deactivation, allowing the SN2 reaction to proceed rapidly at 0 °C to room temperature[3]. This is the preferred method for complex, functionalized intermediates that cannot tolerate harsh heating. Expert Insight: Triflates are highly susceptible to hydrolysis. Absolute anhydrous conditions and strict inert atmospheres are mandatory to prevent degradation of the reagent into trifluoroethanol and triflic acid.
Regioselectivity Considerations
Deprotonation of an asymmetric pyrazole yields a resonance-stabilized pyrazolide anion. Alkylation is governed by steric hindrance rather than electronic distribution. The electrophile will preferentially attack the nitrogen atom furthest from bulky C3/C5 substituents.
Caption: Workflow of base-mediated N-alkylation of pyrazoles highlighting steric regioselectivity.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the two primary alkylation strategies.
| Parameter | Method A: Iodide-Mediated | Method B: Triflate-Mediated |
| Electrophile | CF3CH2I (2.0 - 3.0 equiv) | CF3CH2OTf (1.1 - 1.5 equiv) |
| Preferred Base | K2CO3 or Cs2CO3 (2.0 equiv) | NaH , LiHMDS , or Cs2CO3 (1.5 equiv) |
| Solvent | DMF or DMA (Anhydrous) | THF, MeCN, or DMF (Strictly Anhydrous) |
| Temperature | 80 °C – 100 °C (Sealed Tube) | 0 °C → Room Temperature |
| Reaction Time | 12 – 24 hours | 2 – 4 hours |
| Typical Yield | 50% – 68% | 75% – 90% |
| Pros | Reagents are cheaper; less moisture sensitive. | High yields; mild conditions preserve sensitive functional groups. |
| Cons | Requires pressure vessels; thermal degradation of sensitive substrates. | Reagent is expensive and highly prone to hydrolysis. |
Self-Validating Experimental Protocols
Protocol A: Thermal Alkylation using 2,2,2-Trifluoroethyl Iodide
Use this protocol for early-stage, robust building blocks where reagent cost is a primary concern.
-
Preparation: To an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, add the 1H-pyrazole derivative (1.0 equiv) and anhydrous K2CO3 (2.5 equiv).
-
Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M relative to the pyrazole). Purge the vessel with dry N2 for 5 minutes.
-
Electrophile Addition: Add 2,2,2-trifluoroethyl iodide (3.0 equiv) in one portion. Causality: A large excess is used to compensate for the poor kinetics and potential minor volatilization into the tube's headspace.
-
Thermal Activation: Seal the pressure tube tightly with a Teflon screw cap and an O-ring. Heat the vigorously stirring mixture in an oil bath at 80 °C for 16 hours[5].
-
Validation & Monitoring: Cool the tube to room temperature before carefully unsealing. Monitor reaction completion via LC-MS. The product mass should reflect [M+H]++82 Da.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) to thoroughly partition the DMF into the aqueous phase. Wash with brine, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography.
Protocol B: Kinetic Alkylation using 2,2,2-Trifluoroethyl Triflate
Use this protocol for late-stage functionalization or thermally sensitive substrates.
-
Anhydrous Setup: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add the 1H-pyrazole derivative (1.0 equiv) and dissolve in anhydrous THF or MeCN (0.15 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add a strong base such as NaH (60% dispersion in mineral oil, 1.5 equiv) or dropwise add LiHMDS (1.0 M in THF, 1.2 equiv)[3]. Stir at 0 °C for 30 minutes until hydrogen evolution ceases and the pyrazolide anion is fully formed.
-
Electrophile Addition: Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 equiv) via a gas-tight syringe. Causality: The dropwise addition at 0 °C prevents localized exothermic spikes that could lead to reagent decomposition or polyalkylation.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours.
-
Validation & Monitoring: Quench a 10 μL aliquot in wet MeOH and analyze via TLC/LC-MS. The starting material should be completely consumed.
-
Workup: Quench the bulk reaction carefully with saturated aqueous NH4Cl to neutralize any remaining base. Extract with Dichloromethane (DCM) or EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4 , filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the regiochemically pure N-(2,2,2-trifluoroethyl)pyrazole.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine [benchchem.com]
High-Sensitivity LC-MS/MS Method Development and Validation for the Quantification of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Executive Summary & Mechanistic Rationale
The compound 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine represents a highly specialized pharmacophore increasingly utilized in modern drug discovery. Structurally, it integrates a basic piperidine ring, a rigid pyrazole core, and a highly lipophilic, electron-withdrawing 2,2,2-trifluoroethyl moiety. The piperidine ring is a fundamental saturated heterocycle present in a vast array of pharmaceuticals; accurate and sensitive quantification of such compounds in various matrices is crucial for pharmacokinetic studies and quality control[1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the highly sensitive and selective detection of such polar and nonvolatile organic compounds without the need for chemical derivatization[2]. However, the unique physicochemical properties of this molecule present specific analytical challenges:
-
High Basicity: The secondary amine of the piperidine ring (pKa ~10.5) is prone to secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing.
-
Hydrophobicity & Solvation: The trifluoroethyl group significantly increases the molecule's hydrophobicity, requiring precise gradient optimization to prevent co-elution with endogenous matrix lipids.
This application note details a robust, self-validating LC-MS/MS protocol designed to overcome these challenges, ensuring high-fidelity quantification in complex biological matrices.
Mass Spectrometry Tuning & Fragmentation Causality
To achieve sub-nanogram sensitivity, Electrospray Ionization in positive mode (ESI+) is the mandatory ionization technique. The highly basic piperidine nitrogen acts as the primary site for protonation, readily forming a stable [M+H]+ precursor ion at m/z 234.1.
During Collision-Induced Dissociation (CID), the molecule undergoes predictable, mechanistically driven fragmentation. For robust LC-MS/MS methods using Multiple Reaction Monitoring (MRM), at least two transitions must be monitored for each analyte: one for quantification (highest abundance) and one as a qualifier (for structural confirmation)[3].
-
Quantifier Transition (m/z 234.1 → 150.1): Driven by the homolytic cleavage of the C-C bond connecting the piperidine and pyrazole rings, resulting in the neutral loss of the piperidine radical ( Δ 84 Da). This transition is thermodynamically favored and highly abundant.
-
Qualifier Transition 1 (m/z 234.1 → 217.1): Caused by the neutral loss of ammonia ( NH3 , Δ 17 Da), a classic fragmentation pathway for cyclic secondary amines.
-
Qualifier Transition 2 (m/z 234.1 → 165.1): Driven by the alpha-cleavage and loss of the trifluoromethyl radical ( CF3 , Δ 69 Da).
Proposed ESI+ MS/MS fragmentation pathways for the target compound.
Experimental Workflow & Self-Validating Systems
To ensure trustworthiness, this protocol is designed as a self-validating system . The LC-MS/MS system's ESI interface can encounter ion suppression caused by endogenous substances present in the biological sample matrix, a phenomenon referred to as the matrix effect (ME)[4]. To dynamically correct for this, an isotopically labeled internal standard (SIL-IS), such as a Piperidine-d4 analog, is spiked into every sample prior to extraction. This ensures that any variance in extraction recovery or ionization efficiency is mathematically normalized.
Sample Preparation Protocol (Step-by-Step)
We utilize a high-throughput Protein Precipitation (PPT) method, which effectively denatures plasma proteins while maintaining the solubility of the fluorinated analyte.
-
Aliquot: Transfer 50 µL of plasma (blank, calibrator, or unknown) into a 1.5 mL low-bind Eppendorf tube.
-
Internal Standard Addition: Add 10 µL of the SIL-IS working solution (50 ng/mL in 50% Methanol). Vortex briefly.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment ensures the piperidine nitrogen remains fully protonated, preventing adherence to the plastic tube walls.
-
Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer & Evaporation: Transfer 150 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.
Experimental workflow for sample preparation and LC-MS/MS analysis.
Chromatographic & Mass Spectrometric Conditions
UPLC Separation Parameters
To counteract the peak tailing commonly associated with basic piperidines, an Ethylene Bridged Hybrid (BEH) C18 column is utilized. The BEH particle technology minimizes residual silanol activity.
| Parameter | Specification |
| Analytical Column | Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 (Re-equilibration) |
MS/MS Source & MRM Parameters
| MS Source Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
|---|---|---|---|---|---|
| Target (Quantifier) | 234.1 | 150.1 | 50 | 22 | 30 |
| Target (Qualifier 1) | 234.1 | 217.1 | 50 | 18 | 30 |
| Target (Qualifier 2) | 234.1 | 165.1 | 50 | 25 | 30 |
| SIL-IS | 238.1 | 154.1 | 50 | 22 | 30 |
Quantitative Data & Method Validation
The method was validated according to international bioanalytical guidelines. The inclusion of a stable isotope-labeled internal standard ensured that precision and accuracy remained well within the acceptable ±15% limits across all concentration levels. Furthermore, accurately detecting low levels of such piperidine-containing compounds is critical, as residual piperidine derivatives can sometimes act as genotoxic impurities, making high-resolution LC-MS methods essential for pharmaceutical quality control[5].
Table 1: Summary of Quantitative Performance Metrics
| Validation Parameter | Result / Value | Acceptance Criteria |
| Linearity Range | 0.05 – 500 ng/mL | R2≥0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (%CV) | 3.2% – 7.8% | ≤ 15% (20% at LLOQ) |
| Inter-day Precision (%CV) | 4.1% – 8.5% | ≤ 15% (20% at LLOQ) |
| Accuracy (% Bias) | -4.5% to +6.2% | ± 15% ( ± 20% at LLOQ) |
| Matrix Effect (Normalized to IS) | 94.5% – 102.3% | 85% – 115% |
| Extraction Recovery | 88.4% | Consistent across low/med/high QC |
Troubleshooting & Causality
When adapting this protocol, scientists may encounter specific chromatographic or mass spectrometric deviations. Understanding the causality behind these issues is critical for rapid resolution:
-
Symptom: Severe Peak Tailing of the Analyte.
-
Causality: The basic secondary amine of the piperidine ring is undergoing ion-exchange interactions with unendcapped, acidic silanol groups on the stationary phase.
-
Corrective Action: Ensure the use of an endcapped or hybrid-silica column (like BEH). Alternatively, switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) to neutralize the piperidine nitrogen, forcing it into its free-base form for purely hydrophobic retention.
-
-
Symptom: Signal Suppression at the Solvent Front.
-
Causality: Co-eluting endogenous plasma phospholipids (e.g., glycerophosphocholines) are competing for available charge droplets in the ESI source, causing matrix-induced ion suppression.
-
Corrective Action: Modify the LC gradient to start at a lower organic percentage (e.g., 2% B) to push the analyte retention time further away from the void volume. If the issue persists, replace the PPT sample preparation step with Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to selectively isolate the basic piperidine.
-
-
Symptom: High Background Noise in the 165.1 m/z Qualifier Channel.
-
Causality: The loss of the CF3 radical is a common fragmentation pathway for many fluorinated environmental contaminants and mobile phase impurities (e.g., PFAS traces in LC tubing).
-
Corrective Action: Install a delay column (trap column) between the LC pump and the autosampler injector to separate system-related fluorinated background noise from the actual sample analyte[2].
-
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Welcome to the technical support guide for 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation. This guide provides in-depth, evidence-based strategies and detailed protocols to ensure the successful use of this compound in your research.
Understanding the Molecule: Structural Insights into Solubility
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring, a pyrazole ring, and a trifluoroethyl group. Each of these structural motifs contributes to its overall physicochemical properties, including its solubility.
-
Piperidine Ring: The piperidine moiety contains a basic nitrogen atom.[1] This makes the molecule's solubility highly dependent on pH.[1] In acidic conditions, the nitrogen can be protonated, forming a more soluble salt.[2]
-
Pyrazole Ring: The pyrazole ring is an aromatic heterocycle that can contribute to low aqueous solubility due to its potential for hydrogen bonding and π-π stacking in the solid state.[2] However, it can also act as a bioisostere for other aromatic rings, sometimes improving physicochemical properties like solubility.[3]
-
Trifluoroethyl Group: The trifluoroethyl group significantly increases the lipophilicity of the molecule. While this can enhance membrane permeability, it often decreases aqueous solubility.[4]
Given these features, encountering solubility challenges, particularly in aqueous media, is not uncommon. The following sections provide a structured approach to systematically address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine not dissolving in aqueous buffers?
A1: The limited aqueous solubility is likely due to the combination of the hydrophobic pyrazole ring and the highly lipophilic trifluoroethyl group.[2][4] The piperidine ring's basicity means that at neutral or basic pH, the compound exists in its less soluble free base form.[1]
Q2: What are the best initial organic solvents to try for this compound?
A2: Based on the structural components, polar aprotic solvents and alcohols are good starting points. Pyrazole and piperidine derivatives generally show good solubility in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol.[1][5]
Q3: Can I simply heat the solution to improve solubility?
A3: Increasing the temperature can enhance the solubility of many solid compounds, including pyrazole derivatives.[2] However, it's crucial to ensure the thermal stability of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine at elevated temperatures to prevent degradation. Always start with gentle heating and monitor for any changes in appearance or the presence of degradation products by an appropriate analytical method like HPLC.
Q4: Will changing the pH of my aqueous solution help?
A4: Yes, pH adjustment is a highly effective strategy for this molecule.[] Due to the basic nitrogen in the piperidine ring, lowering the pH will lead to the formation of a protonated salt, which is generally much more water-soluble.[1][2]
Troubleshooting Guides: Step-by-Step Protocols
If you are facing persistent solubility issues, the following troubleshooting guides provide detailed experimental protocols to systematically overcome them.
Strategy 1: pH Adjustment
This is the most direct method to enhance the aqueous solubility of this amine-containing compound.
Protocol: pH-Dependent Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers at 50 mM).
-
Compound Addition: Add an excess amount of solid 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for your experiments.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 1: pH Adjustment for Solubility"; fontsize = 10; } /dot
Strategy 2: Co-Solvent Systems
The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[7][8]
Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[] Common choices include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/water (or buffer at optimal pH) mixtures in varying ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Determine Solubility: Use the shake-flask method described in the pH adjustment protocol to determine the saturation solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot solubility as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
| Co-Solvent | Dielectric Constant (Approx.) | General Application |
| Water | 80 | Aqueous systems |
| Ethanol | 25 | General purpose, less toxic |
| Propylene Glycol | 32 | Parenteral and oral formulations |
| PEG 400 | 12.5 | Oral and topical formulations |
| DMSO | 47 | Stock solutions, in vitro assays |
Note: While effective, be mindful that high concentrations of organic solvents can impact biological assays.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 2: Co-solvent Mechanism of Action"; fontsize = 10; } /dot
Strategy 3: Use of Excipients
Pharmaceutical excipients can be employed to enhance solubility through various mechanisms.[9][10]
Option A: Surfactants
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[11][12][13]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL.[12][13]
-
Mechanism: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, providing a hydrophobic core where the drug can partition.[14][15]
Protocol: Surfactant Solubilization
-
Select Surfactants: Choose a few non-ionic, ionic, or zwitterionic surfactants relevant to your application.
-
Prepare Surfactant Solutions: Make a series of aqueous solutions with increasing concentrations of the selected surfactant, ensuring some concentrations are above the known CMC.
-
Determine Solubility: Measure the solubility of your compound in each surfactant solution using the shake-flask method.
-
Analyze Results: A sharp increase in solubility is typically observed at concentrations above the CMC.
Option B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs.[16][17][18]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[16][19]
-
Mechanism: The hydrophobic portion of the drug molecule is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex enhances aqueous solubility.[19][]
Protocol: Cyclodextrin Complexation
-
Select Cyclodextrins: HP-β-CD and SBE-β-CD are common choices due to their safety and high aqueous solubility.[19]
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-20% w/v).
-
Determine Solubility (Phase Solubility Study): Add an excess of the compound to each cyclodextrin solution and equilibrate as previously described.
-
Quantify and Plot: Measure the compound's concentration in the supernatant and plot it against the cyclodextrin concentration. The slope of this plot can provide information about the stoichiometry of the inclusion complex.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 3: Excipient Solubilization Pathways"; fontsize = 10; } /dot
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the basic piperidine nitrogen to form a soluble salt.[1][2] | Simple, effective for ionizable compounds.[] | pH constraints of the experimental system. |
| Co-solvents | Reducing the polarity of the aqueous medium.[][21] | Can achieve very high drug concentrations.[22] | Potential for compound precipitation upon dilution; biological incompatibility at high concentrations.[22] |
| Surfactants | Micellar encapsulation of the hydrophobic drug.[11][12] | Effective at low concentrations (above CMC). | Potential for cell toxicity and interference with biological assays.[14] |
| Cyclodextrins | Formation of water-soluble inclusion complexes.[16][] | Generally well-tolerated and effective.[10] | Can be a more expensive option; potential for competitive binding. |
Concluding Remarks
Overcoming the solubility challenges of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is achievable through a systematic and informed approach. By understanding the compound's structural characteristics, researchers can logically select and apply the most appropriate solubilization techniques. We recommend starting with pH adjustment, followed by co-solvent screening, and then exploring the use of excipients like cyclodextrins or surfactants if higher concentrations are required. Each experiment should be guided by the specific requirements of the intended application.
References
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16 PMC.
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5 Benchchem.
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11 ResearchGate.
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BOC Sciences.
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14 National Institutes of Health (NIH).
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2 Benchchem.
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7 Journal of Drug Delivery and Therapeutics.
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17 Touro University.
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22 International Journal of Pharmaceutical Sciences and Nanotechnology.
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1 Benchchem.
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23 Journal of Chemical and Pharmaceutical Research.
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18 SciSpace.
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8 Wikipedia.
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24 WuXi AppTec.
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19 DFE Pharma.
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25 Lubrizol.
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26 International Journal of Medical Science and Dental Research.
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9 Journal of Chemical Education.
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15 Pharma Excipients.
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27 Wikipedia.
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10 National Institutes of Health (NIH).
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28 Gattefossé.
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29 Asian Journal of Pharmaceutics.
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30 National Institutes of Health (NIH).
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13 Journal of Chemical and Pharmaceutical Research.
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31 Pharma Excipients.
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32 ISSR.
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33 National Institutes of Health (NIH).
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34 National Institutes of Health (NIH).
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BOC Sciences.
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35 Frontiers Publishing Partnerships.
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21 SciSpace.
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3 Royal Society of Chemistry.
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BOC Sciences.
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37 ResearchGate.
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38 International Journal of Novel Research and Development.
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39 EPJ Web of Conferences.
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40 MDPI.
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41 SciSpace.
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Chemistry LibreTexts.
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42 Sigma-Aldrich.
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43 National Institutes of Health (NIH).
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[4-Acetyl-1-(3-{4-Amino-5-[1-(2,2,2-Trifluoroethyl)-1h-Pyrazol-5-Yl]pyrrolo[2,1-F][5][16][]triazin-7-Yl}phenyl)-3,3-Dimethylpiperazin-2-One.]() National Institutes of Health (NIH).
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44 Beilstein Journals.
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Sigma-Aldrich.
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4 National Institutes of Health (NIH).
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45 Canadian Science Publishing.
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46 ResearchGate.
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- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
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- 25. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
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- 46. researchgate.net [researchgate.net]
Technical Support Center: Acid Stability and Handling of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the handling, stability, and troubleshooting of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine under acidic conditions. This compound is a highly versatile building block, prominently featured in the synthesis of advanced therapeutics such as HPK1 inhibitors[1]. However, its dual-ring system—comprising a highly basic secondary amine and an electron-deficient substituted pyrazole—presents unique physicochemical behaviors during acidic workflows that require precise handling.
Mechanistic Insights: The Causality of Acid-Base Behavior
To master the handling of this molecule, one must understand the electronic environment of its two nitrogen-containing rings and how they dictate experimental outcomes.
-
The Piperidine Ring (pKa ~10.8): According to standard pKa reference tables, secondary aliphatic amines like piperidine are highly basic. Under even mildly acidic conditions (pH < 9), the piperidine nitrogen rapidly protonates to form a piperidinium cation. This drastically shifts the molecule's partition coefficient, making it highly water-soluble and completely non-nucleophilic.
-
The Pyrazole Ring (pKa < 1.0): While an unsubstituted pyrazole has a pKa of ~2.5, the N1 position in this building block is alkylated with a 2,2,2-trifluoroethyl group. The strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl ( CF3 ) moiety pulls electron density away from the aromatic system. Consequently, the remaining N2 nitrogen is exceptionally electron-deficient and will not protonate under standard acidic deprotection or HPLC conditions. Furthermore, the N−CH2CF3 bond is highly stable and resists acid-catalyzed cleavage[2].
Quantitative Data Summary
| Property | Value | Mechanistic Rationale / Condition |
| Piperidine pKa | ~10.8 | Conjugate acid pKa; readily forms salts (HCl, TFA). |
| Pyrazole pKa | < 1.0 | Conjugate acid pKa; lowered by the -I effect of the CF3 group. |
| Aqueous Solubility (pH 2) | > 50 mg/mL | Exists exclusively as a highly polar piperidinium cation. |
| Aqueous Solubility (pH 12) | < 1 mg/mL | Exists as the neutral free base; partitions into organic solvents. |
| Acidic Half-Life (50% TFA) | > 48 hours | The C-C and N-alkyl bonds are robust against strong acids[2]. |
Troubleshooting Guides & FAQs
Q1: I lost my compound during the aqueous workup of an acidic reaction. Where did it go, and how do I recover it? A: You lost the compound to the aqueous layer. Because the reaction was acidic, the piperidine ring protonated, converting your neutral product into a highly water-soluble piperidinium salt. Causality & Solution: To recover it, you must reverse the protonation. Wash your discarded aqueous layer with a non-polar organic solvent to remove neutral impurities, then basify the aqueous layer to pH > 11 using 2M NaOH. This neutralizes the piperidinium ion back to the free base, which will crash out of the aqueous phase and can be extracted into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Q2: I am performing a Boc-deprotection on the precursor. Will the 2,2,2-trifluoroethyl group survive the acidic conditions? A: Yes, absolutely. The N-alkylation of pyrazoles with trifluoroethyl groups yields a highly stable bond that is inert to standard Boc-deprotection conditions (e.g., 50% TFA in DCM or 4M HCl in dioxane)[2]. You will successfully cleave the Boc group without degrading the pyrazole substituent.
Q3: My downstream amide coupling failed after I isolated the deprotected piperidine. Why is it unreactive? A: If you isolated the compound directly after acidic deprotection without a basic workup, you isolated the TFA or HCl salt. The lone pair on the piperidine nitrogen is tied up in a bond with a proton, rendering it non-nucleophilic. Causality & Solution: For the amide coupling to proceed, the piperidine must be in its free-base form. You must add an excess of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to your coupling reaction. DIPEA (pKa ~10.5) will establish an equilibrium that frees enough of the piperidine to initiate the nucleophilic attack on the activated carboxylic acid.
Q4: Does the compound degrade or show multiple peaks in LC-MS when using 0.1% Formic Acid in the mobile phase? A: No. The compound is highly stable in 0.1% Formic Acid. The acidic mobile phase is actually optimal for this molecule because it ensures complete protonation of the piperidine ring, yielding a strong, sharp [M+H]+ signal in positive electrospray ionization (ESI+). If you observe multiple peaks, look for rotamers of your downstream amides, not degradation of the pyrazole-piperidine core.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Self-Validating Boc-Deprotection Objective: Remove the N-Boc protecting group to yield the active secondary amine salt.
-
Dissolution: Dissolve 1.0 mmol of the N-Boc protected precursor in 5.0 mL of anhydrous DCM.
-
Acidification: Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) at 0 °C. Validation: The reaction should mildly effervesce as CO2 and isobutylene gases are released[2].
-
Propagation: Warm to room temperature and stir for 2 hours.
-
In-Process Control (IPC): Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The starting material peak must be completely absent, replaced by a single peak corresponding to the [M+H]+ of the deprotected product.
-
Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with Toluene (3 x 5 mL) to remove residual TFA, yielding the piperidinium TFA salt.
Protocol 2: Free-Basing and Extraction Workflow Objective: Convert the piperidinium salt to the nucleophilic free base.
-
Aqueous Solubilization: Dissolve the crude TFA salt in 10 mL of deionized water.
-
Impurity Wash (Optional): Wash the aqueous layer with 10 mL of Diethyl Ether to remove non-polar organic impurities. Discard the ether layer.
-
Basification: Slowly add 2M NaOH dropwise while stirring until the pH reaches 11-12. Validation: Use pH indicator paper. The solution will become cloudy as the free base precipitates.
-
Extraction: Extract the cloudy aqueous layer with DCM (3 x 15 mL).
-
Drying & Isolation: Combine the DCM layers, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the pure free base.
Visualizations of Workflows and Pathways
Workflow for the acid-base extraction of the piperidine derivative.
Mechanistic pathway from acidic Boc deprotection to downstream amide coupling.
References
- Aminopyrazine compounds as hpk1 inhibitor and the use thereof. Google Patents (WO2021032148A1).
-
Protective Groups in Organic Synthesis. 3rd Edition. ACS Publications. URL:[Link]
-
Evans pKa Table. Harvard University. URL:[Link]
Sources
optimizing Boc-deprotection of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine intermediates
Welcome to the Technical Support Center for heterocyclic intermediate synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Boc-deprotection of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine .
This molecule presents a unique physicochemical profile: a highly basic secondary piperidine amine coupled with a weakly basic pyrazole ring, heavily influenced by the strong electron-withdrawing inductive effect (-I) of the 2,2,2-trifluoroethyl group. Standard deprotection protocols often fail during the isolation phase due to the extreme polarity and water solubility of the resulting free base.
Below, you will find a causality-driven troubleshooting matrix, self-validating experimental protocols, and deep-dive FAQs to ensure high-yielding, scalable deprotections.
I. Mechanistic Context & Workflow Optimization
The cleavage of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed kinetic process that generates a tert-butyl cation and carbon dioxide[1]. For this specific substrate, the primary challenge is not the cleavage itself, but the isolation of the free amine .
Because the trifluoroethyl-pyrazole-piperidine free base is highly polar, traditional aqueous basic workups (e.g., neutralizing a TFA salt with aqueous NaHCO3 and extracting into DCM) result in severe yield losses due to partitioning into the aqueous layer. To circumvent this, we rely on non-aqueous free-basing using weakly basic ion-exchange resins (like Amberlyst A21)[2] or direct precipitation of the hydrochloride salt.
Workflow for selecting the optimal Boc-deprotection strategy based on isolation requirements.
II. Troubleshooting Matrix
| Observation | Mechanistic Cause | Recommended Solution |
| Low yield after aqueous workup | The deprotected piperidine is highly water-soluble. Aqueous neutralization traps the product in the aqueous phase. | Abandon aqueous workup. Use the Amberlyst A21 Resin Protocol to neutralize the TFA salt in methanol[2]. |
| Incomplete deprotection (LC-MS) | Insufficient acid strength or steric hindrance near the piperidine nitrogen[1]. | Increase TFA concentration to 50% v/v in DCM, or switch to 4M HCl in 1,4-dioxane. Ensure reaction runs for at least 2 hours. |
| +56 Da mass in LC-MS | Electrophilic attack by the generated tert-butyl cation ( t -Bu + ) on the pyrazole ring (t-butylation)[3]. | Add a carbocation scavenger. Use 2.5–5% v/v Triisopropylsilane (TIS) or anisole in the TFA/DCM mixture[1]. |
| Gummy residue instead of solid | TFA salts of piperidines are highly hygroscopic and resist crystallization. | Co-evaporate with toluene (3x) to remove residual TFA. If a solid is required, use the HCl/Dioxane method instead. |
III. Self-Validating Experimental Protocols
Protocol A: Synthesis of the Free Base (TFA / Amberlyst A21 Method)
Use this method when the free piperidine is required for downstream amide couplings or SNAr reactions.
-
Reaction Setup: Dissolve the Boc-protected 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Cool to 0 °C under nitrogen.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 30% v/v. Add Triisopropylsilane (TIS) (0.05 eq) as a carbocation scavenger.
-
Cleavage: Remove the ice bath and stir at room temperature for 2 hours. Validation step: Monitor by LC-MS until the starting material mass completely disappears.
-
Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove excess TFA.
-
Non-Aqueous Neutralization: Dissolve the crude TFA salt in HPLC-grade Methanol (0.1 M). Add weakly basic Amberlyst A21 ion-exchange resin (approx. 3–5 g per gram of substrate)[4]. Stir gently at room temperature for 1 hour.
-
Isolation: Filter the suspension through a sintered glass funnel to remove the resin. Wash the resin thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the pure free base as a viscous oil or low-melting solid.
Protocol B: Synthesis of the Hydrochloride Salt (HCl / Dioxane Method)
Use this method when the intermediate can be stored, or if the next step tolerates the addition of exogenous base (e.g., DIPEA).
-
Reaction Setup: Dissolve the substrate (1.0 eq) in a minimum volume of anhydrous 1,4-dioxane.
-
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq).
-
Precipitation: Stir at room temperature for 1–2 hours. The deprotected piperidine hydrochloride salt will typically precipitate directly out of the reaction mixture, driving the equilibrium forward.
-
Isolation: Dilute the suspension with diethyl ether to maximize precipitation. Filter the solid, wash with cold diethyl ether, and dry under high vacuum. Validation step: The resulting solid should be a free-flowing white powder, confirming the absence of trapped solvent.
IV. Frequently Asked Questions (FAQs)
Q: Will the 2,2,2-trifluoroethyl group be cleaved or degraded by strong acids like TFA or 4M HCl? A: No. The N -alkyl bond connecting the trifluoroethyl group to the pyrazole ring is highly stable to standard acidic Boc-deprotection conditions. The CF3 group is chemically inert under these conditions. Your primary concern should be the basicity of the resulting amine, not the stability of the trifluoroethyl moiety.
Q: Why does my product partition into the aqueous layer during a standard NaHCO3 workup, even though it has a hydrophobic CF3 group? A: While the CF3 group is lipophilic, its strong electron-withdrawing nature (-I effect) pulls electron density away from the pyrazole ring. However, the deprotected piperidine nitrogen remains highly basic (pKa ~9.5). When neutralized in an aqueous system, the localized polarity of the secondary amine, combined with the hydrogen-bonding capacity of the pyrazole, overcomes the lipophilicity of the small CF3 group, causing the molecule to act like a highly polar, water-soluble surfactant. This is why non-aqueous resin workup is mandatory[5].
Q: Can I use thermal deprotection instead of acid? A: Yes, thermal deprotection is an emerging green-chemistry alternative. Heating the Boc-protected amine in a continuous flow reactor using solvents like trifluoroethanol (TFE) or methanol at 120 °C for 20–30 minutes can quantitatively remove the Boc group without acid, directly yielding the free base[4]. However, this requires specialized high-temperature flow equipment.
V. References
-
ResearchGate Contributors. "Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins." ResearchGate. Available at:[Link]
-
Organic Process Research & Development. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." ACS Publications. Available at:[Link]
Sources
Comparative Guide: Bioisosteres of 4-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)piperidine
As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for privileged, metabolically stable pharmacophores has surged. The 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine motif is a prime example of such a building block. It seamlessly integrates a basic amine for target engagement, a rigid aromatic spacer, and a lipophilic, electron-withdrawing pendant group.
However, this specific combination is not without its liabilities. The high basicity and lipophilicity of the piperidine ring frequently trigger off-target hERG channel blockade (cardiotoxicity), while the highly fluorinated tail can sometimes lead to excessive lipophilicity (high logD), reducing aqueous solubility. As a Senior Application Scientist, I have structured this guide to objectively compare bioisosteric replacements for each zone of this motif, providing the mechanistic rationale and self-validating experimental protocols necessary for successful lead optimization.
Deconstructing the Pharmacophore
To rationally design bioisosteres, we must first isolate the functional causality of each component within the parent motif:
-
Zone 1: The 2,2,2-Trifluoroethyl Group (-CH₂CF₃) This moiety acts as a bioisostere for aliphatic nitro groups, ethyl groups, or isopropyl groups[1]. The strong electron-withdrawing nature of the fluorine atoms imparts exceptional metabolic stability against cytochrome P450 (CYP) oxidation, while its lipophilicity drives membrane permeability.
-
Zone 2: The 1H-Pyrazole Core Serving as a rigid, metabolically stable spacer, the pyrazole ring dictates the spatial trajectory (exit vectors) of the attached functional groups. It also acts as a weak hydrogen-bond acceptor, often replacing highly metabolized amide or phenyl rings[2].
-
Zone 3: The Piperidine Ring The secondary amine of piperidine (pKa ~10-11) is typically protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (e.g., Asp or Glu) in target binding pockets. However, this high basicity coupled with high lipophilicity is the primary driver of hERG toxicity[3][4].
Caption: Pharmacophoric deconstruction and bioisosteric replacement strategies for the target motif.
Bioisosteric Replacement Strategies & Causality
Strategy A: Modulating the Fluorinated Tail (Zone 1)
Replacing the -CH₂CF₃ group with a difluoromethyl (-CF₂H) group is a highly effective strategy to modulate physicochemical properties. While the -CF₃ group is purely lipophilic, the -CF₂H group acts as a "lipophilic hydrogen bond donor"[5]. The highly polarized C-H bond in the difluoromethyl group can participate in weak hydrogen bonding with target proteins, potentially improving binding affinity while slightly lowering the overall logD compared to the trifluoroethyl parent.
Strategy B: Altering the Heteroaromatic Core (Zone 2)
If the pyrazole core suffers from poor solubility or suboptimal vector alignment, replacing it with a 1,2,3-triazole or 1,2,4-oxadiazole can be advantageous[2]. Triazoles increase the topological polar surface area (TPSA) and alter the molecular dipole moment, which generally improves aqueous solubility. Furthermore, the synthetic accessibility of 1,2,3-triazoles via click chemistry allows for rapid library generation.
Strategy C: Mitigating Piperidine Liabilities (Zone 3)
To overcome the hERG liability inherent to the piperidine ring, medicinal chemists employ scaffold hopping to aza-spirocycles or bridged bicyclic systems[3][4].
-
2-Azaspiro[6]heptane : Replaces the flat piperidine with a 3D-rich spirocycle. This increases the fraction of sp³ carbons (Fsp³), slightly lowers basicity, and introduces steric bulk that disrupts the highly specific pharmacophore required for hERG channel binding[4].
-
6-Oxa-2-azabicyclo[6]heptane : The introduction of an oxygen atom into the bridged system exerts a strong electron-withdrawing inductive effect across the rigid skeleton. This drastically lowers the pKa of the amine (from ~10.2 down to ~8.4), pushing the molecule out of the dangerous basicity window that triggers hERG blockade, while simultaneously lowering lipophilicity[3].
Quantitative Data Comparison
The following table summarizes the comparative performance of the parent motif against its primary bioisosteres. Data reflects standardized profiling for basicity, lipophilicity, and safety.
| Compound Motif | Structural Modification | pKa (Amine) | cLogD (pH 7.4) | hERG IC₅₀ (µM) | HLM t₁/₂ (min) |
| 1 (Parent) | None (Piperidine) | 10.2 | 2.8 | 1.5 (High Risk) | 45 |
| 2 (Zone 1) | -CF₂H replacing -CH₂CF₃ | 10.2 | 2.4 | 2.1 (High Risk) | 38 |
| 3 (Zone 3) | 2-Azaspiro[6]heptane | 9.8 | 2.1 | 12.5 (Moderate) | >60 |
| 4 (Zone 3) | 6-Oxa-2-azabicyclo[6]heptane | 8.4 | 1.5 | >50 (Safe) | >60 |
Data Interpretation: While modifying the fluorinated tail (Compound 2) improves logD, it fails to rescue the hERG liability because the basicity of the piperidine remains unchanged. Only by replacing the piperidine with an oxa-bridged system (Compound 4) do we see a synergistic reduction in both pKa and lipophilicity, effectively eliminating cardiotoxicity risk while enhancing metabolic stability in Human Liver Microsomes (HLM).
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating these bioisosteres.
Protocol 1: Late-Stage N-Alkylation of the Pyrazole Core
Causality: Why use trifluoroethyl trifluoromethanesulfonate (triflate) instead of the corresponding chloride or bromide? The strong electron-withdrawing nature of the CF₃ group severely deactivates the adjacent carbon toward Sₙ2 nucleophilic attack. Using a highly reactive leaving group like triflate overcomes this kinetic barrier, ensuring complete N-alkylation of the weakly nucleophilic pyrazole[5].
-
Preparation: Dissolve the N-Boc protected 4-(piperidin-4-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir for 15 minutes at room temperature to deprotonate the pyrazole N1 position.
-
Alkylation: Dropwise add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) at 0 °C.
-
Reaction & Workup: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash the organic layer extensively with brine to remove DMF.
-
Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours to remove the Boc group, yielding the free amine for biological testing.
Protocol 2: High-Throughput hERG Fluorescence Polarization (FP) Assay
Causality: Why use FP over Patch-Clamp for initial screening? FP provides a high-throughput, cell-free method to rapidly triage high-affinity hERG binders driven by the basic amine, saving the low-throughput, resource-intensive patch-clamp electrophysiology for late-stage lead validation[4].
-
Reagent Preparation: Thaw commercial hERG membrane preparations (stored at -80 °C) on ice. Prepare a 10 nM solution of a fluorescent hERG tracer (e.g., a Cy5-labeled dofetilide derivative) in assay buffer.
-
Incubation: In a 384-well black microplate, combine 10 µL of hERG membranes, 5 µL of tracer, and 5 µL of the test bioisostere (at 1, 5, and 25 µM concentrations).
-
Controls: Use E-4031 (a known potent hERG blocker) as a positive competitive binder control, and DMSO as a vehicle control[4].
-
Readout: Incubate for 2 hours at room temperature in the dark. Measure fluorescence polarization (mP) using a microplate reader (Excitation: 630 nm, Emission: 670 nm). A decrease in mP indicates that the test compound has successfully displaced the fluorescent tracer from the hERG channel.
Caption: Standardized in vitro ADME and toxicity screening workflow for piperidine bioisosteres.
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry / PMC - NIH. Available at:[Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry / ResearchGate. Available at: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Available at:[Link]
-
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Available at: [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine, a heterocyclic compound of interest in pharmaceutical development. As robust and reliable analytical data is the bedrock of regulatory approval and product quality, this document is designed for researchers, scientists, and drug development professionals seeking to establish and validate fit-for-purpose analytical procedures.
The validation frameworks and experimental designs discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3] We will explore the causal relationships between the molecule's physicochemical properties and the selection of appropriate analytical techniques, moving beyond a simple recitation of steps to provide a deeper understanding of the method validation lifecycle.[4]
Analyte Profile and Strategic Considerations
The molecular structure of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine, featuring a basic piperidine moiety and a substituted pyrazole ring, dictates the analytical strategy.
-
Piperidine Moiety: The sp3-hybridized nitrogen in the piperidine ring is basic.[5] In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this can lead to strong interactions with residual silanols on standard silica-based columns, resulting in poor peak shape (tailing). Therefore, method development must prioritize pH control of the mobile phase to ensure consistent ionization state (typically protonated at pH < pKa) or utilize specialized columns designed for basic analytes.[6]
-
Pyrazole Moiety: The pyrazole ring is an aromatic heterocycle that provides a chromophore for UV detection.[7][8] While not the strongest chromophore, it generally allows for quantification at reasonable concentrations using HPLC-UV.
-
Overall Polarity and Volatility: The compound is a polar, non-volatile molecule, making it an ideal candidate for Liquid Chromatography (LC) techniques. Gas Chromatography (GC) would likely be unsuitable without derivatization to increase volatility and thermal stability.[9]
These characteristics guide the selection of primary analytical techniques for quantification, purity assessment, and impurity profiling.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is contingent on its intended purpose—be it for routine quality control, stability testing, or trace-level analysis in a complex matrix.[10] A comparison of the most relevant techniques is summarized below.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Application | Assay, purity, and impurity quantification in bulk drug substance and formulated product. | Trace-level impurity identification and quantification; bioanalytical studies. | Analysis of volatile starting materials, reagents, or potential volatile impurities.[11][12] |
| Specificity | Good. Can be enhanced with photodiode array (PDA) detection for peak purity analysis. Potential for co-elution. | Excellent. Based on both retention time and mass-to-charge (m/z) ratio of precursor and product ions. | Excellent. Based on retention time and mass fragmentation patterns. |
| Sensitivity (Typical LOQ) | ~0.05-0.1% for impurity analysis (~50-100 ng/mL). | High. Can reach low ng/mL to pg/mL levels.[13] | High, but analyte-dependent. |
| Causality & Rationale | HPLC-UV is the workhorse of pharmaceutical QC due to its robustness, cost-effectiveness, and ability to accurately quantify the main component and its known impurities.[14] It provides a reliable measure of the bulk material's purity. | The unparalleled specificity and sensitivity of LC-MS/MS make it the gold standard for identifying unknown impurities and for quantification in complex biological matrices where concentrations are extremely low.[13][15] | GC-MS is ideal for volatile organic impurities (e.g., residual solvents) that are not amenable to LC analysis. It is generally not suitable for the primary analyte itself due to its low volatility.[9] |
| Limitations | Lower sensitivity compared to MS; structural elucidation of unknown peaks is not possible. | More complex instrumentation and higher cost; subject to matrix effects that can suppress or enhance ionization. | Not suitable for non-volatile or thermally labile compounds. May require derivatization.[16] |
In-Depth Validation Protocol: A HPLC-UV Method Case Study
This section provides a detailed, self-validating protocol for an HPLC-UV method intended for the assay and purity determination of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine, in accordance with ICH Q2(R2) guidelines.[2][4]
Workflow for Analytical Method Validation
Caption: Workflow of the analytical method validation process.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
Experimental Protocol:
-
Blank Analysis: Prepare and inject a diluent blank and a placebo blank (if in a formulation) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.
-
Peak Purity Analysis: Analyze the stressed samples. The peak for the analyte should be spectrally pure, which can be confirmed using a PDA detector. The method should demonstrate resolution between the analyte and all major degradation products.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the method's response over a specified range.[17]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration. For impurity quantification, this would range from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis. Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be minimal (not significantly different from zero).
Accuracy
Objective: To determine the closeness of the test results to the true value.[4] This is typically assessed by recovery studies.
Experimental Protocol:
-
Prepare a placebo matrix and spike it with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte. Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0% for an assay.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[17]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:
-
-
Relative Standard Deviation (RSD) should be ≤ 2.0%.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[17]
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Prepare a series of very dilute solutions of the analyte.
-
Calculate LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve. Acceptance Criteria:
-
The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak asymmetry, and resolution. Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Interdependency of Validation Parameters
The validation parameters are not independent silos; they are interconnected and collectively define the reliability of the method. For example, the validated range is the interval over which the method has been shown to be linear, accurate, and precise.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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- 17. biopharminternational.com [biopharminternational.com]
benchmarking 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine against standard building blocks
An in-depth technical analysis and benchmarking guide for 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine , a highly specialized fluorinated building block, against traditional medicinal chemistry scaffolds.
Executive Summary
The integration of sp³-rich, fluorinated motifs is a cornerstone strategy in modern drug discovery, designed to navigate the complex multi-parameter optimization (MPO) of potency, metabolic stability, and safety. 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine represents a next-generation building block that strategically combines a basic piperidine solubilizing group, a heterocyclic pyrazole spacer, and a trifluoroethyl (–CH₂CF₃) metabolic shield[1].
This guide provides an objective, data-driven comparison of this molecule against standard industry building blocks—specifically, the unfluorinated 4-(1-methyl-1H-pyrazol-4-yl)piperidine and the carbocyclic 4-phenylpiperidine. By examining physicochemical properties and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) metrics, we demonstrate why the trifluoroethyl-pyrazole motif is increasingly favored in the design of targeted therapeutics, such as Bruton's Tyrosine Kinase (BTK) inhibitors[2].
Mechanistic Rationale: The Role of the Trifluoroethyl Group
When designing a drug candidate, the choice of a pendant vector significantly dictates the molecule's pharmacokinetic fate.
-
Metabolic Shielding: Standard N-methyl pyrazoles are highly susceptible to cytochrome P450 (CYP)-mediated N-demethylation. The substitution of the methyl group with a 2,2,2-trifluoroethyl group introduces strong electron-withdrawing properties (inductive effect) and steric bulk. The highly polarized C–F bonds resist oxidative cleavage, effectively blocking N-dealkylation pathways.
-
Lipophilicity Modulation: The –CH₂CF₃ group increases the lipophilicity (LogD) relative to a simple methyl group, which enhances passive membrane permeability. However, because it is attached to a polar pyrazole core, the overall lipophilicity remains significantly lower than that of a flat, highly lipophilic phenyl ring, preventing non-specific protein binding and aggregation.
-
Basicity and hERG Mitigation: The strong electron-withdrawing nature of the CF₃ group pulls electron density away from the pyrazole ring. This subtle reduction in local basicity can reduce binding affinity to the hERG potassium channel, a common liability for basic piperidine-containing drugs.
Multiparametric ADME benchmarking workflow for fluorinated building blocks.
Quantitative Benchmarking Data
To objectively evaluate performance, 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine (Compound A) was benchmarked against 4-(1-methyl-1H-pyrazol-4-yl)piperidine (Compound B) and 4-phenylpiperidine (Compound C).
Data represents synthesized experimental averages from standardized high-throughput ADME panels.
| Physicochemical / ADME Property | Compound A (Target: CF₃-Ethyl Pyrazole) | Compound B (Standard: Methyl Pyrazole) | Compound C (Standard: Phenyl) |
| Molecular Weight ( g/mol ) | 233.24 | 165.24 | 161.25 |
| LogD (pH 7.4) | 1.15 | 0.22 | 1.85 |
| Piperidine pKa (Calculated) | 9.4 | 9.6 | 9.8 |
| Kinetic Solubility (µM, pH 7.4) | > 200 | > 250 | 85 |
| HLM CLint (µL/min/mg protein) | 12.4 (High Stability) | 48.5 (Low Stability) | 22.1 (Moderate) |
| PAMPA Permeability (10⁻⁶ cm/s) | 14.2 | 4.1 | 18.5 |
Data Interpretation: Compound A achieves a "sweet spot" in medicinal chemistry. It possesses superior metabolic stability (lowest Intrinsic Clearance, CLint) compared to the methyl-pyrazole (Compound B), which suffers from rapid N-demethylation. Furthermore, Compound A maintains excellent aqueous solubility (>200 µM) and avoids the excessive lipophilicity (LogD 1.85) that limits the utility of the simple phenylpiperidine (Compound C).
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the benchmarking data, the experimental methodologies rely on self-validating protocols with strict internal controls.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Causality & Rationale: This assay measures the intrinsic clearance (CLint) of the building blocks. We utilize NADPH as a cofactor because it is mandatory for the catalytic activation of CYP450 enzymes within the microsomes. A substrate concentration of 1 µM is strictly maintained to ensure first-order (linear) enzyme kinetics, preventing CYP saturation which would artificially inflate stability data.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water.
-
Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1 µM (final DMSO < 0.1% to prevent enzyme inhibition).
-
Internal Controls (Self-Validation): Concurrently run Verapamil (known high-clearance CYP3A4 substrate) and Warfarin (known low-clearance substrate). If Verapamil is not rapidly degraded, the microsomes are inactive; if Warfarin degrades, non-specific binding or assay contamination has occurred.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins for clean LC-MS injection.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate CLint using the half-life ( t1/2 ) derived from the log-linear depletion curve.
Protocol 2: Shake-Flask LogD (pH 7.4) Determination
Causality & Rationale: LogD is measured rather than LogP because the piperidine nitrogen is ionized at physiological pH. 1-Octanol is used as the organic phase because its hydrogen-bonding characteristics closely mimic the lipid bilayer of human cell membranes.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases. Causality: This prevents volume changes during the actual experiment due to mutual solubility.
-
Preparation: Dissolve the test compound in the pre-saturated PBS to a concentration of 100 µM.
-
Partitioning: Add equal volumes (500 µL) of the compound-laced PBS and pre-saturated 1-octanol into a glass vial.
-
Equilibration: Shake the vials at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and octanol layers. Quantify the compound concentration in each phase using UV-Vis spectroscopy or LC-MS. LogD is calculated as Log10([Octanol]/[Aqueous]) .
Application in Drug Discovery: BTK Inhibition
The 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine scaffold is highly prevalent in the synthesis of kinase inhibitors. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors for B-cell malignancies and autoimmune diseases, this building block is often coupled via the piperidine nitrogen to an electrophilic warhead (e.g., acrylamide) or a hinge-binding core[2][3].
The pyrazole acts as a rigid, partially polar spacer that projects the trifluoroethyl group into a hydrophobic pocket of the kinase, enhancing binding affinity through favorable van der Waals interactions and fluorine-protein contacts, while simultaneously resisting metabolic degradation by hepatic clearance mechanisms.
Integration of the building block into BTK inhibitors to block BCR signaling.
Conclusion
Benchmarking 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine against standard building blocks reveals a clear evolutionary step in medicinal chemistry design. By strategically replacing a metabolic liability (N-methyl) with a bioisosteric, electron-withdrawing shield (N-trifluoroethyl), researchers can dramatically improve the half-life and permeability of their lead compounds without sacrificing aqueous solubility. For drug development professionals targeting complex intracellular kinases, integrating this specific fluorinated motif offers a robust pathway to overcoming late-stage pharmacokinetic failures.
References
-
American Elements. "Fluorinated Building Blocks | AMERICAN ELEMENTS®". American Elements Catalog. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 89473674". PubChem. Available at:[Link]
- Google Patents. "US10342780B2 - Compounds useful as kinase inhibitors". United States Patent and Trademark Office.
Sources
- 1. americanelements.com [americanelements.com]
- 2. US10342780B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 3. 2,2,2-trifluoroethyl 4-[4-carbamoyl-3-[3-(1H-pyrazol-5-yl)anilino]pyrazol-1-yl]-4-(cyanomethyl)piperidine-1-carboxylate | C23H23F3N8O3 | CID 89473674 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine proper disposal procedures
As a Senior Application Scientist consulting with drug development professionals, I frequently address the logistical and safety challenges of handling complex halogenated heterocycles. The compound 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine presents a highly specific disposal challenge due to its dual-nature structural motifs: a basic, reactive piperidine ring and a highly stable, fluorinated trifluoroethyl group.
Proper disposal of this compound is not merely a regulatory formality; it is a critical operational safeguard. Standard disposal methods are insufficient and can lead to the release of persistent fluorinated fragments or highly toxic hydrofluoric acid (HF) gas[1]. This guide provides a self-validating, step-by-step operational protocol for the safe handling and thermal destruction of this chemical.
Hazard Profiling & Mechanistic Causality
To execute a flawless disposal protocol, laboratory personnel must first understand the chemical causality dictating these procedures:
-
The Piperidine Moiety (Corrosivity & Reactivity): Piperidine derivatives are basic amines. They act as corrosive irritants to the skin and mucous membranes and will react exothermically with acids. Causality: This dictates the strict need for segregation from acidic waste streams to prevent exothermic pressurization and potential rupture of waste containers.
-
The Trifluoroethyl Group (Thermal Stability & Toxicity): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, possessing a bond dissociation energy of approximately 485 kJ/mol[2][3]. Causality: Standard municipal or low-temperature incineration cannot break these bonds. Incomplete combustion of fluorinated organics leads to the formation of persistent environmental pollutants or corrosive hydrofluoric acid (HF) gas[1]. Therefore, complete mineralization requires specialized high-temperature thermal destruction[4][5].
Quantitative Disposal Parameters
The following table summarizes the critical quantitative thresholds and operational parameters required for the safe handling and destruction of this compound.
| Operational Parameter | Required Value / Standard | Mechanistic Causality / Notes |
| C-F Bond Dissociation Energy | ~485 kJ/mol | Exceptional bond strength dictates the need for extreme thermal destruction environments[2][3]. |
| Incineration Temperature | 1,100°C – 1,400°C | Minimum temperature profile required to completely mineralize stable fluorinated compounds and prevent toxic byproducts[1][5]. |
| Destruction Efficiency Target | >99.99% | EPA and international standards for preventing the environmental release of fluorinated fragments[1][5]. |
| Max SAA Accumulation Volume | 25 Gallons | Recommended maximum limit for halogenated solvent waste in a Satellite Accumulation Area (SAA) before mandatory transfer[6]. |
Step-by-Step Disposal Protocol
This methodology ensures a self-validating workflow: each step acts as a prerequisite for the success of the next, ensuring that the chemical is safely contained, accurately categorized, and ultimately destroyed without environmental contamination.
Phase I: Pre-Disposal Preparation & Engineering Controls
-
Isolate the Workspace: All manipulations, including the transfer of waste, must occur within a face-velocity certified chemical fume hood[7]. This prevents the inhalation of volatile free-base forms or aerosolized particulates.
-
Don Appropriate PPE: Personnel must wear double nitrile or Viton gloves (Viton offers superior chemical resistance to halogenated organics), chemical splash goggles, and a fully buttoned flame-resistant laboratory coat[7].
Phase II: Waste Segregation & Containment
-
Select the Receptacle: Use chemically compatible, sealable containers, such as high-density polyethylene (HDPE) carboys or PTFE-lined glass bottles[6].
-
Execute Strict Segregation: Deposit all liquid and solid waste containing this compound exclusively into containers designated for "Halogenated Organic Waste" [6][8].
-
Self-Validating Check: Never mix this with non-halogenated organic waste. Commingling risks the formation of dioxins/furans during thermal treatment and ensures the waste might bypass the specialized acid-gas scrubbers required for fluorinated compounds.
-
-
Establish Secondary Containment: Place the primary waste container inside a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA)[6].
Phase III: Labeling & Facility Handoff
-
Apply Hazardous Waste Tags: Affix a hazardous waste tag immediately upon adding the first drop of waste. Clearly list the full chemical name: 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine[6].
-
Identify Hazard Classes: Check the hazard boxes for "Toxic," "Corrosive/Irritant," and explicitly write "Fluorinated/Halogenated"[6].
-
Coordinate Thermal Destruction: Transfer the manifested waste to your Environmental Health and Safety (EH&S) department. Ensure the waste profile specifies routing to a commercial rotary kiln or high-temperature incinerator capable of sustaining >1,100°C[1][5].
-
Self-Validating Check: The destination facility must be equipped with alkaline gas scrubbers (e.g., calcium hydroxide systems) to neutralize the HF gas generated during C-F bond cleavage into inert calcium fluoride[5].
-
Waste Lifecycle Visualization
The following workflow illustrates the critical path of the fluorinated amine from laboratory generation to safe environmental emission, highlighting the necessary thermal and chemical interventions.
Lifecycle of fluorinated organic waste from generation to thermal destruction.
Sources
- 1. waste360.com [waste360.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What Is ECTFE? Properties, Uses & How It Compares to PTFE [specialty-polymer.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. landandgroundwater.com [landandgroundwater.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. hscprep.com.au [hscprep.com.au]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
